molecular formula C10H12O3 B2373918 Methyl 3-(2-hydroxyethyl)benzoate CAS No. 153599-45-2

Methyl 3-(2-hydroxyethyl)benzoate

Cat. No.: B2373918
CAS No.: 153599-45-2
M. Wt: 180.203
InChI Key: RJEWIMDQAGWVGW-UHFFFAOYSA-N
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Description

Methyl 3-(2-hydroxyethyl)benzoate (MHEB) is an organic compound with the molecular formula C10H12O3 and a molecular weight of 180.2 . It is a colorless liquid that is soluble in water and has a faint odor. MHEB can be used as SGK kinase inhibitors .


Molecular Structure Analysis

The molecular structure of MHEB is characterized by a benzene ring connected to an ester functional group . The canonical SMILES representation is COC(=O)C1=CC=CC(=C1)CCO .


Physical And Chemical Properties Analysis

MHEB is a colorless liquid that is soluble in water. It has a molecular weight of 180.203 g/mol . The compound has a high GI absorption and is BBB permeant . It is not a substrate for various cytochrome P450 enzymes, including CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4 .

Scientific Research Applications

1. Chemical Synthesis and Catalysis

Methyl 3-(2-hydroxyethyl)benzoate, a derivative of methyl benzoate, finds application in chemical synthesis and catalysis. For instance, the reduction of methyl benzoate on yttrium oxide catalysts under hydrogen has been studied, highlighting its role in catalytic reactions (King & Strojny, 1982). Similarly, the synthesis of 2'-benzoyl-protected ribonucleosides using selective benzoylation demonstrates the compound's utility in organic synthesis (Kempe et al., 1982).

2. Materials Science and Surface Engineering

In materials science, methyl benzoate derivatives have been employed in the synthesis of inhibitors against corrosion of mild steel in acidic media. This application is significant for industrial corrosion protection (Arrousse et al., 2021).

3. Analytical Chemistry Applications

The compound has been utilized as a non-halogenated extraction solvent in dispersive liquid–liquid microextraction. This highlights its potential in analytical chemistry, particularly in the preconcentration of metals like copper (Kagaya & Yoshimori, 2012).

4. Organic Chemistry and Synthesis

In organic chemistry, methyl benzoate derivatives are used as radical equivalents in reactions for introducing acyl units, demonstrating its versatility in synthetic applications (Bagal et al., 2006).

5. Catalytic Applications

The direct hydroxylation of methyl benzoate to methyl salicylate using a novel Pd membrane reactor exemplifies the compound's application in catalysis (Sato et al., 2004).

6. Transesterification Processes

Methyl benzoate is involved in transesterification processes, such as the conversion to 2-hydroxyethyl benzoate, highlighting its role in chemical transformations (Meyer & Hoelderich, 1999).

Safety and Hazards

MHEB is classified as a warning signal word. It is harmful if swallowed and can cause skin and eye irritation. It is also harmful to aquatic life . Precautionary measures include avoiding contact with skin and eyes, avoiding inhalation of vapor or mist, and keeping away from sources of ignition .

Properties

IUPAC Name

methyl 3-(2-hydroxyethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-13-10(12)9-4-2-3-8(7-9)5-6-11/h2-4,7,11H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJEWIMDQAGWVGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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